molecular formula C25H12ClF10N3O3 B3006545 N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide CAS No. 1800090-12-3

N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide

Cat. No. B3006545
CAS RN: 1800090-12-3
M. Wt: 627.82
InChI Key: ZKBBJHNCWAPMSJ-UHFFFAOYSA-N
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Description

The compound "N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide" is a complex organic molecule that likely possesses a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential properties and activities. For instance, the synthesis and biological activity of structurally related benzamide derivatives are explored, which can offer a foundation for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, involves multiple steps including condensation reactions, nitration, and reduction processes . These methods typically employ techniques such as NMR, MS, and IR spectroscopy for characterization. The synthesis of the compound would likely require a similar multi-step approach, with careful selection of reagents and conditions to introduce the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal structure and molecular conformation . The compound of interest, with its multiple fluorine atoms and a cyanobenzoyl group, would likely exhibit a complex three-dimensional structure with potential for strong intermolecular interactions such as hydrogen bonding and pi-pi stacking.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of amino, nitro, and fluoro groups can influence the reactivity of the compound, making it a potential candidate for further functionalization or as a key intermediate in the synthesis of more complex molecules. The specific reactions would depend on the electronic and steric effects of the substituents present in the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of halogens, particularly fluorine, can significantly affect properties such as solubility, melting point, and chemical stability. The compound's spectroscopic properties can be analyzed using DFT calculations to predict UV-Vis, IR, and NMR spectra, which are essential for structure elucidation and purity assessment . Additionally, the biological activity of these compounds, as indicated by cytostatic activities against various human cell lines, suggests that the compound may also exhibit similar antitumor properties .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing fluorine atoms, similar in structure to N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide, have shown promising antimicrobial activity. For instance, Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, which exhibited significant antimicrobial effects against various bacterial strains and fungi (Desai, Rajpara, & Joshi, 2013).

Radiofluorination and Imaging Applications

Compounds with structural similarities to N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide have been explored in the field of radiofluorination for imaging purposes. Kronenberg et al. (2007) synthesized a fluorine-18-labelled compound for potential use in cerebral imaging with positron emission tomography (Kronenberg, Drewes, Sihver, & Coenen, 2007).

Antitumor Applications

Fluorinated compounds have been investigated for their potential antitumor properties. Hutchinson et al. (2001) developed fluorinated 2-(4-aminophenyl)benzothiazoles, which demonstrated potent cytotoxicity in vitro in various human cell lines, suggesting potential applications in cancer treatment (Hutchinson et al., 2001).

Antibacterial Agent Synthesis

The synthesis of new molecules incorporating fluorine-containing groups has shown efficacy as antibacterial agents. Holla et al. (2003) synthesized compounds that demonstrated promising antibacterial activities, highlighting the importance of fluorine atoms in enhancing biological activity (Holla, Bhat, & Shetty, 2003).

properties

IUPAC Name

N-[2-chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12ClF10N3O3/c26-15-8-13(23(30,24(31,32)33)25(34,35)36)9-17(42-22(28)29)19(15)39-21(41)14-2-1-3-16(18(14)27)38-20(40)12-6-4-11(10-37)5-7-12/h1-9,22H,(H,38,40)(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBJHNCWAPMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)F)C(=O)NC3=C(C=C(C=C3Cl)C(C(F)(F)F)(C(F)(F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12ClF10N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide

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